molecular formula C6H9ClN2O B1287230 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride CAS No. 95878-02-7

6-(Aminomethyl)pyridin-2(1H)-one hydrochloride

Cat. No.: B1287230
CAS No.: 95878-02-7
M. Wt: 160.6 g/mol
InChI Key: HOMZDUVBYKVPOU-UHFFFAOYSA-N
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Description

6-(Aminomethyl)pyridin-2(1H)-one hydrochloride is a useful research compound. Its molecular formula is C6H9ClN2O and its molecular weight is 160.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Chemical Properties and Structural Analysis

  • The chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), which share structural similarities with 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride, have been extensively reviewed. These reviews cover the preparation, properties, and spectroscopic characteristics of these compounds, highlighting their significance in various branches of chemistry (Boča, Jameson, & Linert, 2011).

Biological Applications and Analysis Techniques

  • Pyridine derivatives like this compound play a crucial role in biological fields. They exhibit a wide range of biological activities and have been used as effective chemosensors for various species. The review by Abu-Taweel et al. (2022) provides a detailed overview of the synthesis routes, structural characterization, medicinal applications, and potential of pyridine derivatives in analytical chemistry (Abu-Taweel et al., 2022).

Medicinal Significance

  • Pyridine derivatives are noted for their medicinal importance, possessing a wide array of biological activities. Their applications span various fields, including as potential anticancer agents. A review by Alshamrani (2023) emphasizes the biological activities of pyridine derivatives and their role as potent anticancer agents when complexed with metals like Cu(II) (Alshamrani, 2023).

Catalytic and Organic Synthesis Applications

  • The pyranopyrimidine core, a structural relative of this compound, is a critical precursor in the pharmaceutical industry due to its broad synthetic applications and bioavailability. The review by Parmar, Vala, & Patel (2023) discusses the synthetic pathways and the application of hybrid catalysts for the development of pyranopyrimidine scaffolds, highlighting the intensive research and potential of these compounds (Parmar, Vala, & Patel, 2023).

Mechanism of Action

Mode of Action

The compound’s synthesis involves the cyclization of acyclic β-keto n,s-acetals to afford the heterocyclic core . This suggests that the compound might interact with its targets through a similar cyclization mechanism, leading to changes in the target’s structure and function .

Biochemical Pathways

The compound’s synthesis involves intramolecular cyclization , which could potentially affect various biochemical pathways depending on the compound’s targets.

Result of Action

The compound’s synthesis involves intramolecular cyclization , which could potentially lead to various molecular and cellular effects depending on the compound’s targets.

Properties

IUPAC Name

6-(aminomethyl)-1H-pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c7-4-5-2-1-3-6(9)8-5;/h1-3H,4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMZDUVBYKVPOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131052-62-5
Record name 6-(Aminomethyl)-2-hydroxypyridine hydrochloride
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